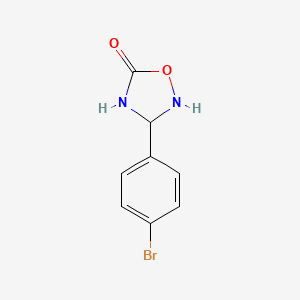
3-(4-Bromophenyl)-1,2,4-oxadiazolidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)-1,2,4-oxadiazolidin-5-one is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and one bromophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-1,2,4-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with carbonyl compounds in the presence of dehydrating agents. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 3-(4-Bromophenyl)-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazolidinone ring can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxadiazolidinone derivatives.
科学研究应用
3-(4-Bromophenyl)-1,2,4-oxadiazolidin-5-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used as a building block for the synthesis of liquid crystalline polymers and other advanced materials.
Biological Research: The compound’s derivatives are studied for their biological activities, including anti-inflammatory and antioxidant properties.
作用机制
The mechanism of action of 3-(4-Bromophenyl)-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .
相似化合物的比较
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains an isoxazole ring instead of an oxadiazolidinone ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: This pyrazoline derivative shares the bromophenyl group but has a different heterocyclic core.
Uniqueness: 3-(4-Bromophenyl)-1,2,4-oxadiazolidin-5-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties
生物活性
The compound 3-(4-Bromophenyl)-1,2,4-oxadiazolidin-5-one belongs to the class of oxadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. Its unique structure contributes to its pharmacological potential. The bromine atom on the phenyl ring enhances its biological activity by influencing electronic properties and steric factors.
1. Anticancer Activity
Recent studies have demonstrated the anticancer potential of oxadiazole derivatives, including this compound. For instance:
- In vitro Cytotoxicity: The compound exhibited significant cytotoxic effects against various cancer cell lines. A study reported an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .
- Enhanced Derivatives: Further modifications led to derivatives with improved potency; for example, one derivative showed IC50 values as low as 0.003 µM against lung adenocarcinoma cells .
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Broad Spectrum Efficacy: It has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial activity comparable to standard antibiotics like ciprofloxacin .
- Fungal Inhibition: The compound showed antifungal activity against Candida albicans, indicating its potential as an antimicrobial agent .
3. Anti-inflammatory Activity
Oxadiazole derivatives are known for their anti-inflammatory properties:
- Mechanism of Action: The compound was found to inhibit key inflammatory mediators, suggesting a role in managing inflammatory diseases .
Case Study 1: Anticancer Evaluation
A recent study focused on the synthesis of various oxadiazole derivatives and their evaluation against breast cancer cell lines. Among these, a derivative of this compound displayed significant cytotoxicity with mechanisms involving apoptosis induction .
Case Study 2: Antimicrobial Screening
In another study, a series of oxadiazole derivatives were synthesized and screened for their antimicrobial activity using the disc diffusion method. The results indicated that compounds containing the oxadiazole ring exhibited superior antibacterial effects against both Gram-positive and Gram-negative bacteria compared to standard drugs .
Research Findings Summary
属性
分子式 |
C8H7BrN2O2 |
|---|---|
分子量 |
243.06 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4,7,11H,(H,10,12) |
InChI 键 |
ZQGZUMNDCNLFDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2NC(=O)ON2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















